
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole, also known as MMPP, is a chemical compound that belongs to the pyrrole class of organic compounds. MMPP is a synthetic compound that has been extensively studied due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation and DNA synthesis. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been found to decrease the levels of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies and antimicrobial agents. However, one of the limitations of using 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole in lab experiments is its low yield, which can make it difficult to produce large quantities for commercial use.
Direcciones Futuras
There are several future directions for the study of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole. One direction is to explore its potential use in combination with other anticancer agents to enhance their effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole and to optimize its synthesis method for commercial use.
Conclusion:
In conclusion, 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties, as well as potential use in the treatment of neurodegenerative disorders. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has several biochemical and physiological effects, and its low yield is a limitation for its commercial use. However, there are several future directions for the study of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole, including its use in combination with other anticancer agents and the optimization of its synthesis method.
Métodos De Síntesis
The synthesis of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole can be achieved through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with acetone to form 3-(3-methoxyphenyl)-2-butanone. The second step involves the reaction of 3-(3-methoxyphenyl)-2-butanone with propanal and ammonium acetate to form 1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole. The yield of this reaction is around 40-50%.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-15(2)17-9-11-18(12-10-17)21-13-8-16(3)22(21)19-6-5-7-20(14-19)23-4/h5-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMAFFLIOUWAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416301 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
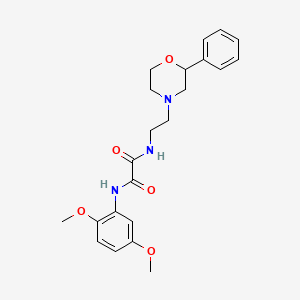
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2389484.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)

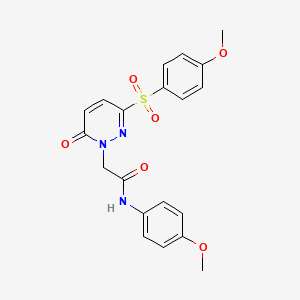
![2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389493.png)
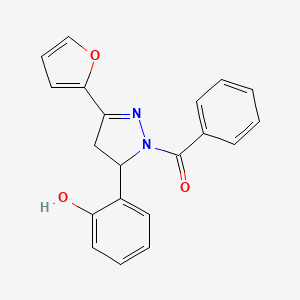
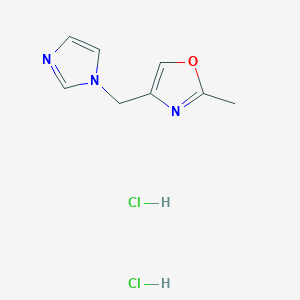
![methyl 2-[N-(cyanomethyl)-1-[2-fluoro-6-(trifluoromethyl)phenyl]formamido]acetate](/img/structure/B2389497.png)
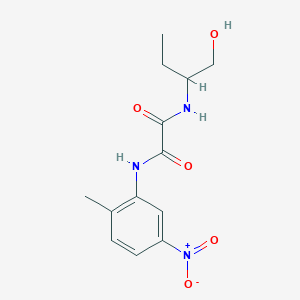
![7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2389501.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2389502.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)